molecular formula C18H15N3O8 B2416902 2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-13-8

2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2416902
CAS No.: 625376-13-8
M. Wt: 401.331
InChI Key: ZBILQDCCJWRWBT-UHFFFAOYSA-N
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Description

2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C18H15N3O8 and its molecular weight is 401.331. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O8/c1-26-13-4-9(11(21(24)25)5-14(13)27-2)15-10(6-19)18(20)29-16-12(23)3-8(7-22)28-17(15)16/h3-5,15,22H,7,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBILQDCCJWRWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes a one-pot reaction involving aromatic aldehydes and malononitrile derivatives catalyzed by various reagents such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield substituted dihydropyrano compounds efficiently .

Anticancer Properties

Research indicates that derivatives of dihydropyrano compounds exhibit significant anticancer activity. The compound has shown promising results against various cancer cell lines:

  • SW-480 and MCF-7 Cell Lines : The compound was tested for its anti-proliferative effects using the MTT assay. The IC50 values were found to be in the range of 26.6 to 42.6 μM against MCF-7 cells and 34.6 to 38.6 μM against SW-480 cells . This suggests a moderate potency in inhibiting cancer cell proliferation.

The mechanism through which these compounds exert their anticancer effects may involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is a validated target in cancer therapy . Additionally, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression .

Antioxidant Activity

The compound also exhibits antioxidant properties, demonstrated by its ability to scavenge free radicals such as DPPH radicals. This activity contributes to its potential as a therapeutic agent in oxidative stress-related diseases .

Comparative Biological Activity Table

CompoundCell Line TestedIC50 (μM)Mechanism
2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrileSW-48034.6CDK2 Inhibition
2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrileMCF-726.6Apoptosis Induction

Case Studies

  • Study on Anticancer Activity : A study evaluated the anti-proliferative effects of various substituted dihydropyrano derivatives on human cancer cell lines. The findings highlighted the potential of these compounds as effective agents in cancer treatment due to their cytotoxicity and ability to inhibit tumor growth .
  • Antioxidant Potential Assessment : Another investigation focused on the antioxidant capabilities of similar pyrano compounds, revealing that they significantly reduced oxidative stress markers in vitro . This supports their use in formulations aimed at combating oxidative damage.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives, including this compound, were synthesized and tested against various human tumor cell lines. Notably, some derivatives exhibited high antiproliferative activity and were found to disrupt microtubules and induce G2/M cell cycle arrest in melanoma cells. These effects suggest that the compound may target multiple pathways involved in cancer progression, including:

  • Microtubule Disruption : This leads to impaired mitosis and ultimately cell death.
  • Angiogenesis Inhibition : The compound demonstrated anti-angiogenic effects both in vitro and in vivo, which is crucial for preventing tumor growth by cutting off its blood supply .

Other Therapeutic Applications

Beyond oncology, this compound may have applications in other therapeutic areas:

  • Antimicrobial Properties : Some studies suggest that derivatives of similar compounds exhibit antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their potential to protect neural cells from damage, indicating that this compound might also possess neuroprotective properties.

Case Studies

  • Anticancer Studies : In a study published in 2022, a series of 2-amino-4-aryl derivatives were synthesized and tested against eight human tumor cell lines. The most promising compounds showed significant activity against melanoma cells with specific modes of action related to microtubule dynamics and cell cycle regulation .
  • Mechanistic Insights : Further investigations into the cellular mechanisms revealed that the compound could effectively disrupt microtubule organization and induce apoptosis in cancer cells through caspase activation pathways.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

Substrate SystemSolventCatalystYieldPurification MethodReference
Aryl aldehydes + malononitrileH2OPiperidine75%Recrystallization (EtOH)
Nitrophenyl derivativesEthanolNEt365%Column chromatography

How can spectroscopic techniques validate the structure of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
    • Aromatic protons (δ 7.1–8.1 ppm for nitrophenyl groups) .
    • Hydroxymethyl protons (δ 4.5–5.0 ppm, broad due to exchange) .
    • Nitrile carbon at δ 115–120 ppm in <sup>13</sup>C NMR .
  • HRMS : Confirm molecular formula (e.g., [M+Na]<sup>+</sup> with <1 ppm error) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., CCDC-971311 for a related pyrano-pyrazole) .

What solvent systems optimize reaction yields for nitro-substituted pyrano derivatives?

  • Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may require higher temperatures (~100°C).
  • Aqueous ethanol (1:1 v/v) balances solubility and eco-friendliness, yielding ~70–80% for nitrophenyl analogs .
  • Post-synthesis workup : Acidic or basic washes (e.g., 1N HCl/NaOH) remove unreacted nitro precursors .

Advanced Research Questions

How do electron-withdrawing groups (e.g., nitro, cyano) influence the compound’s reactivity in further functionalization?

  • Nitro groups direct electrophilic substitution to meta positions but may require protective strategies (e.g., acetylation of hydroxymethyl) to prevent side reactions .
  • Cyano groups : Participate in cycloaddition or nucleophilic substitution under basic conditions (e.g., K2CO3/DMF at 80°C) .
  • Methodological note : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and optimize reaction pathways.

How to resolve contradictions in biological activity data across structurally similar analogs?

  • Case study : Antiproliferative activity of nitrophenyl derivatives varies with substitution patterns (e.g., 3-nitrophenyl vs. 4-nitrophenyl).
    • Experimental design : Standardize assays (e.g., MTT at 48h incubation) and use SAR tables to correlate substituents (e.g., methoxy, nitro) with IC50 values .
    • Data normalization : Control for solubility differences using DMSO vehicle (<0.1% v/v) .

What computational strategies predict the compound’s stability under physiological conditions?

  • Molecular dynamics (MD) simulations : Simulate hydrolysis of the hydroxymethyl group in PBS buffer (pH 7.4) at 310K .
  • Degradation pathways : Identify pH-sensitive bonds (e.g., ester or nitrile groups) via accelerated stability testing (40°C/75% RH for 4 weeks) .

How to address crystallographic challenges in resolving the dihydropyran ring conformation?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<0.8 Å) data on small crystals .
  • Refinement : Apply restraints to manage disorder in the hydroxymethyl group (e.g., ISOR in SHELXL) .

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